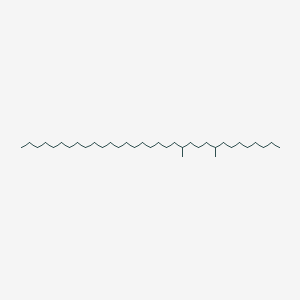
9,13-Dimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ It is a branched alkane, specifically a dimethyl-substituted tritriacontane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Dimethyltritriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a tritriacontane precursor is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9,13-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Although already a saturated hydrocarbon, any unsaturated impurities can be reduced using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an alkaline medium at room temperature.
Reduction: H₂ gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
9,13-Dimethyltritriacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,13-Dimethyltritriacontane in biological systems often involves its interaction with specific receptors or enzymes. For instance, in insect communication, it may bind to olfactory receptors, triggering behavioral responses. In medicinal applications, its cytotoxic effects may be mediated through the disruption of cellular membranes or interference with metabolic pathways .
Comparison with Similar Compounds
- 3,7-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
- Tritriacontane
Comparison: 9,13-Dimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical properties and biological activities. Compared to 3,7-Dimethyltritriacontane, it may exhibit different retention times in chromatographic analyses and distinct biological interactions .
Properties
CAS No. |
76535-34-7 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
9,13-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-31-35(4)33-29-32-34(3)30-27-25-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
YUEHAMPVXPFTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


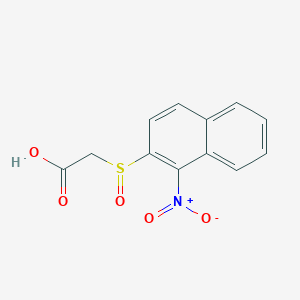

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
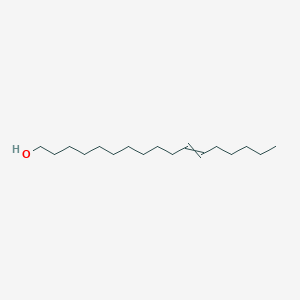
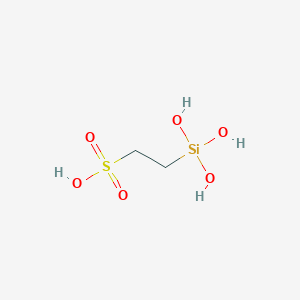
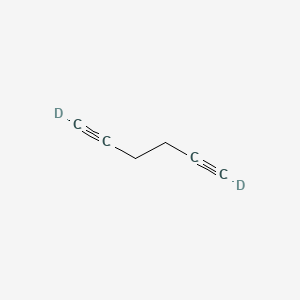
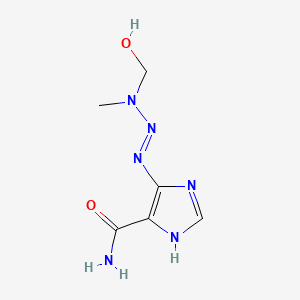
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
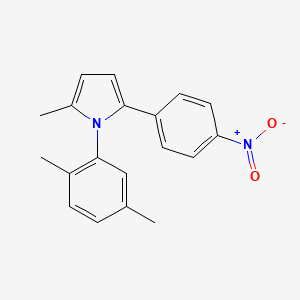


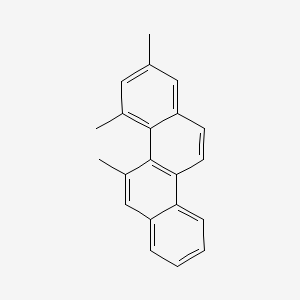
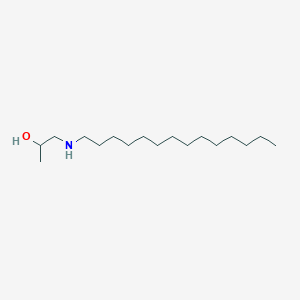
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
